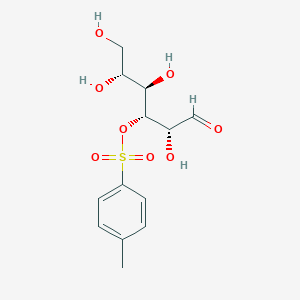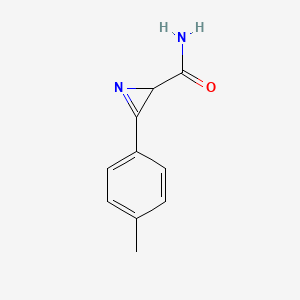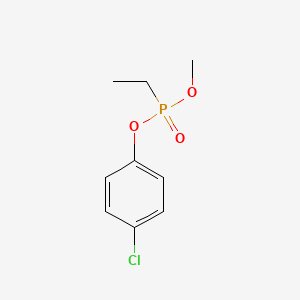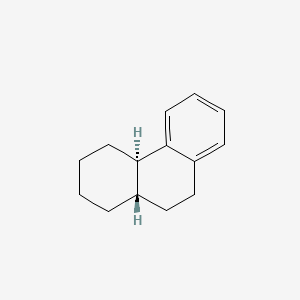
(S)-Ph-iQuinox
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Ph-iQuinox is a chiral compound with significant potential in various scientific fields Its unique structure and properties make it a subject of interest in chemistry, biology, medicine, and industry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Ph-iQuinox typically involves a series of chemical reactions designed to introduce the desired chiral center and functional groups. Common synthetic routes include:
Asymmetric Synthesis: Utilizing chiral catalysts or chiral auxiliaries to achieve the desired stereochemistry.
Resolution of Racemates: Separating the enantiomers of a racemic mixture through crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound often involves scalable processes such as:
Catalytic Hydrogenation: Using metal catalysts to reduce precursor compounds.
Enzymatic Synthesis: Employing enzymes to catalyze specific reactions with high enantioselectivity.
化学反応の分析
Types of Reactions
(S)-Ph-iQuinox undergoes various chemical reactions, including:
Oxidation: Reacting with oxidizing agents to form quinoxaline derivatives.
Reduction: Using reducing agents to convert quinoxaline to dihydroquinoxaline.
Substitution: Participating in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Typical reducing agents are sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halogens, alkyl halides, and acids are frequently used.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives, which can be further functionalized for specific applications.
科学的研究の応用
(S)-Ph-iQuinox has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of advanced materials and pharmaceuticals.
作用機序
The mechanism of action of (S)-Ph-iQuinox involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Quinoxaline: A parent compound with similar structural features.
Dihydroquinoxaline: A reduced form of quinoxaline.
Quinoxaline Derivatives: Various functionalized quinoxalines with different properties.
Uniqueness of (S)-Ph-iQuinox
This compound stands out due to its chiral nature, which imparts unique stereochemical properties. This chirality can lead to enhanced biological activity and selectivity compared to its achiral counterparts.
特性
分子式 |
C18H14N2O |
|---|---|
分子量 |
274.3 g/mol |
IUPAC名 |
2-isoquinolin-1-yl-4-phenyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C18H14N2O/c1-2-7-14(8-3-1)16-12-21-18(20-16)17-15-9-5-4-6-13(15)10-11-19-17/h1-11,16H,12H2 |
InChIキー |
LKMVAWVJSQQHRM-UHFFFAOYSA-N |
正規SMILES |
C1C(N=C(O1)C2=NC=CC3=CC=CC=C32)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[5-(3,4-Dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl](4-phenylpiperazin-1-yl)methanone](/img/structure/B13819935.png)


![1-Tert-butyl-1-[2-(cyclohexylamino)-5-nitrophenyl]sulfonylurea](/img/structure/B13819946.png)


![Acetic acid, bis[(1-oxo-2-propenyl)amino]-](/img/structure/B13819991.png)

![(7S,9S)-9-amino-7-[(4S,5R)-4,5-dihydroxyoxan-2-yl]oxy-6,11-dihydroxy-9-(1-hydroxyethyl)-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B13819997.png)

![2-[(4-chlorophenyl)amino]-2-oxoethyl [(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetate](/img/structure/B13820007.png)


![Disodium2-[2-[2-sulfonato-4-(1,3,5-triazin-2-ylamino)phenyl]ethenyl]-5-(1,3,5-triazin-2-ylamino)benzenesulfonate](/img/structure/B13820028.png)
